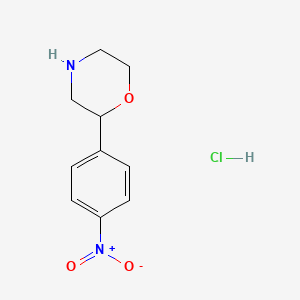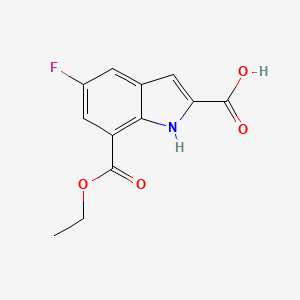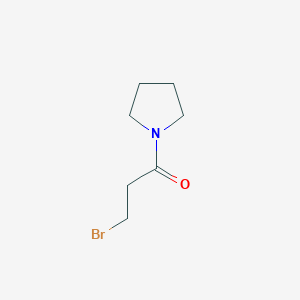
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is an organic compound that features a bromine atom attached to a three-carbon chain, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-bromopropanoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetone, are typical oxidizing agents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 3-(pyrrolidin-1-yl)propan-1-ol.
Oxidation: The major product is 3-bromo-1-(pyrrolidin-1-yl)propanoic acid.
Scientific Research Applications
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(pyrrolidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-Chloro-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-1-(morpholin-4-yl)propan-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H12BrNO |
|---|---|
Molecular Weight |
206.08 g/mol |
IUPAC Name |
3-bromo-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H12BrNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 |
InChI Key |
OFISMAFOCGCIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
![(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)
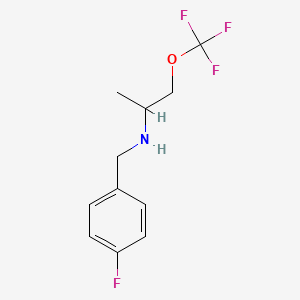

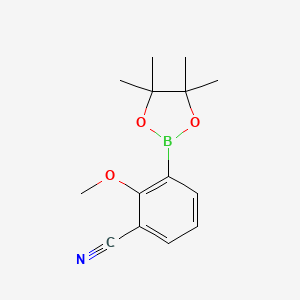
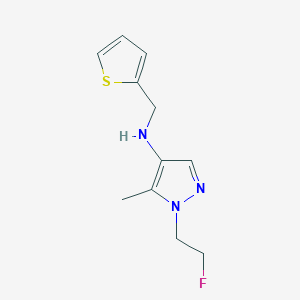

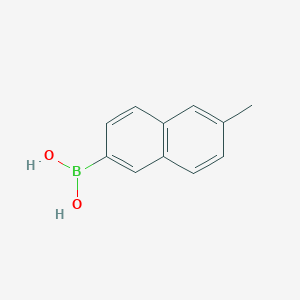
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)
